N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a combination of pyrazine, pyrazole, and benzothiazole moieties
Mechanism of Action
Target of Action
The compound N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a thiazole derivative . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with various targets, leading to different biological effects . For instance, some thiazole derivatives have been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain .
Biochemical Pathways
For example, some thiazole derivatives have been reported to inhibit the production of prostaglandins during inflammation by inhibiting the COX-2 enzyme .
Result of Action
Thiazole derivatives have been reported to have various biological effects, such as anti-inflammatory and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a pyrazine derivative, the pyrazole ring is formed through cyclization reactions.
Linking the Pyrazole and Benzothiazole Rings: The pyrazole ring is then linked to a benzothiazole derivative through a series of nucleophilic substitution reactions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the reactive positions on the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide
- N-(2-(3-(quinolin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide
Uniqueness
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is unique due to its specific combination of pyrazine, pyrazole, and benzothiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS/c24-17(12-1-2-14-16(9-12)25-11-21-14)20-6-8-23-7-3-13(22-23)15-10-18-4-5-19-15/h1-5,7,9-11H,6,8H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZWSOHOSPPQNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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